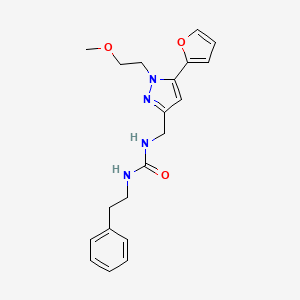

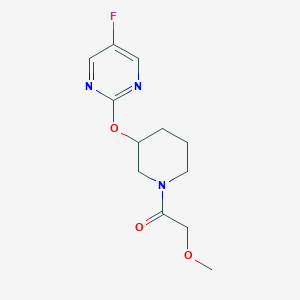

![molecular formula C22H23N5O2 B3018890 7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 500118-33-2](/img/structure/B3018890.png)

7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione" is a derivative of purine, which is a fundamental structure for various biologically active molecules. The purine derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as ligands for various receptors, including serotonin receptors and adenosine receptors.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents at key positions on the purine core to modulate the compound's biological activity and physicochemical properties. For instance, the introduction of a benzyl group at the 7 position and a benzyl(methyl)amino group at the 8 position could be aimed at enhancing the compound's affinity for certain receptors or improving its solubility. In the context of the provided papers, similar compounds with substitutions at the 7 and 8 positions of the purine core have been synthesized and evaluated for their biological activities .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their interaction with biological targets. The planarity of the fused rings in the purine system and the conformation of the substituents can significantly influence the binding affinity and selectivity for receptors. For example, the paper discussing the structure of an 8-benzylamino substituted theophylline derivative highlights the typical geometry of the purine system and the conformations of the substituents, which are essential for the compound's biological activity .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the amino group, the presence of benzyl groups, and other substituents can lead to interactions with biological macromolecules or transformations under physiological conditions. The papers provided do not detail specific chemical reactions for the compound but do discuss the synthesis and binding properties of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature and position of the substituents on the purine core. These properties are critical for the compound's bioavailability and pharmacokinetics. For example, the introduction of a basic nitrogen atom in the tetrahydropyrazine ring of a tricyclic xanthine derivative was aimed at improving water solubility, which is a key factor for the compound's bioactivity .

Safety and Hazards

作用機序

Target of Action

The primary targets of the compound “7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” are currently unknown . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitutions, or oxidations . The exact interactions and resulting changes would depend on the specific targets, which are currently unknown .

Biochemical Pathways

Given its structure, it may potentially influence pathways involving benzylic positions . These positions are often involved in free radical reactions, nucleophilic substitutions, and oxidations . The downstream effects would depend on the specific pathways and targets involved, which require further investigation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown .

特性

IUPAC Name |

7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-24(14-16-10-6-4-7-11-16)21-23-19-18(20(28)26(3)22(29)25(19)2)27(21)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZSOGRTVSXCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

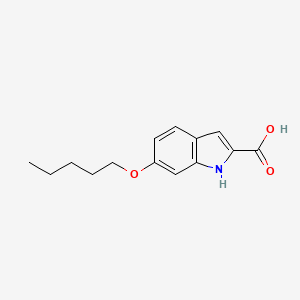

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)

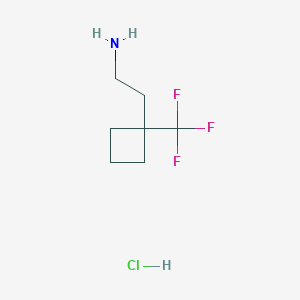

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

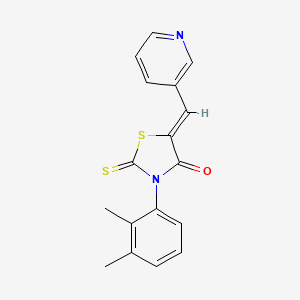

![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)

![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)